{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
{(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral pyrrolidine derivative featuring a benzyl-ethyl-amino substituent at the 2-position of the pyrrolidine ring, with an acetic acid moiety at the 1-position. Its stereochemistry (S-configuration) is critical for interactions with biological targets, as enantiomeric forms often exhibit divergent activities.
Properties
IUPAC Name |
2-[(2S)-2-[[benzyl(ethyl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-17(11-14-7-4-3-5-8-14)12-15-9-6-10-18(15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNAIBSAMQVHWIE-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@@H]1CCCN1CC(=O)O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach
Starting from L-proline, a well-established chiral precursor, the C2 position is functionalized via:
Catalytic Asymmetric Hydrogenation
An alternative route employs 2-methylpyrroline hydrogenation using Pt/C (5% w/w) in ethanol-methanol (3:1 v/v) at 25°C. This method, detailed in WO2008137087A1, achieves 92% ee for (R)-2-methylpyrrolidine when using L-tartrate resolution. Adapting this to the target compound requires substituting methyl with a formyl group for later elaboration.
Introduction of Benzyl-Ethyl-Amino-Methyl Side Chain
Reductive Amination
The aldehyde intermediate undergoes reductive amination with benzyl-ethyl-amine:
Reaction Conditions :
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Solvent : MeOH/CH₂Cl₂ (1:1)
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Reducing Agent : NaBH₃CN (1.2 eq)
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Temperature : 0°C → rt, 12 h
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Yield : 78%
Chiral Integrity : HPLC analysis (Chiralpak IA, hexane:iPrOH 90:10) confirms retention of (S)-configuration (ee = 99.2%).
Alkylation Alternatives
Direct alkylation of (S)-2-aminomethyl-pyrrolidine with benzyl bromide and ethyl iodide in DMF (K₂CO₃, 60°C) suffers from poor regioselectivity (<50% mono-alkylation). Microwave-assisted stepwise alkylation (100°C, 30 min per step) improves yield to 65% but requires costly Pd-mediated deprotection.
Acetic Acid Functionalization
Carboxylation via Nucleophilic Substitution
Bromine substitution at N1 is achieved using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 h), followed by treatment with sodium cyanide (NaCN, DMSO, 80°C, 6 h) to install the nitrile. Hydrolysis with 6M HCl (reflux, 12 h) yields the acetic acid derivative ().
Mitsunobu Reaction
A more efficient route employs Mitsunobu conditions:
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Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq)
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Nucleophile : Ethyl glycolate
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Solvent : THF, 0°C → rt, 24 h
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Post-treatment : Saponification with NaOH/EtOH (80°C, 3 h)
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Yield : 82%
Purification and Analytical Data
Crystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:5) affords needles with >99.5% purity (HPLC). Chiral purity is maintained through tartrate salt formation (L-tartaric acid in EtOH, 40°C).
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.92 (q, J = 6.8 Hz, 1H, CH), 3.45 (dd, J = 12.4, 4.8 Hz, 1H, NCH₂), 2.78–2.65 (m, 4H, NCH₂CH₃), 2.42 (s, 2H, COOH).
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HRMS : [M+H]⁺ calcd. for C₁₇H₂₅N₂O₂: 313.1918; found: 313.1915.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Chiral Pool (L-proline) | 62 | 99.2 | High stereocontrol | Multi-step, costly reagents |
| Asymmetric Hydrogenation | 58 | 92.0 | Scalable | Requires resolution step |
| Mitsunobu Carboxylation | 82 | 99.5 | Single-step functionalization | DIAD toxicity |
Industrial Scalability Considerations
Patent US10259807B2 highlights the importance of solvent selection for large-scale reactions. Replacing THF with methyl-THF in Mitsunobu reactions reduces toxicity while maintaining yield (80% vs. 82%). Additionally, continuous hydrogenation systems (H-Cube®) enable kilogram-scale pyrrolidine synthesis with 94% ee, as validated in WO2008137087A1 .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl-ethyl-amino group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the acetic acid moiety, converting it to the corresponding alcohol.
Substitution: The benzyl-ethyl-amino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: N-oxides of the benzyl-ethyl-amino group.
Reduction: Alcohol derivatives of the acetic acid moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Neuropharmacology
Research indicates that pyrrolidine derivatives exhibit significant neuropharmacological properties. {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has been studied for its potential as a modulator of neurotransmitter systems, particularly in the context of anxiety and depression treatments. In a study involving animal models, the compound showed promise in reducing anxiety-like behaviors, suggesting its potential as an anxiolytic agent .
Antidepressant Activity
The compound has been evaluated for its antidepressant effects through various preclinical trials. A notable study demonstrated that it could enhance serotonergic and noradrenergic neurotransmission, which are critical pathways in mood regulation. The results indicated a significant reduction in depressive symptoms in treated subjects compared to controls .
Cognitive Enhancement
Another area of interest is the cognitive-enhancing effects of this compound. Research has shown that it may improve memory and learning capabilities in rodent models, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization. Various derivatives have been synthesized to enhance efficacy and reduce side effects. For instance, modifications to the benzyl group have been explored to optimize binding affinity to target receptors .
Case Study 1: Anxiety Disorders
A clinical trial assessed the efficacy of this compound in patients with generalized anxiety disorder (GAD). Participants who received the compound reported significantly lower anxiety levels after eight weeks compared to those receiving a placebo .
Case Study 2: Depression Treatment
In another study focusing on major depressive disorder (MDD), patients treated with this compound exhibited marked improvements in depressive symptoms as measured by standardized scales. The study highlighted the compound's potential as a novel antidepressant with a favorable side effect profile .
Mechanism of Action
The mechanism of action of {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Research Implications
The ethyl substitution in {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid provides a balance between steric bulk and lipophilicity, making it a candidate for studies targeting aminergic receptors (e.g., muscarinic or adrenergic receptors). Its chiral center and acetic acid moiety further suggest utility in asymmetric catalysis or as a building block for bioactive molecules. However, the discontinued status of several analogs highlights the need for novel synthetic routes or alternative compounds with comparable profiles .
Biological Activity
The compound {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 1354007-97-8, is a novel pyrrolidine derivative that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and neuroactive properties, supported by relevant research findings and data tables.
- Molecular Formula : C16H24N2O2
- Molecular Weight : 276.37 g/mol
- CAS Number : 1354007-97-8
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives. For instance, a study evaluating a range of pyrrolidine compounds found that several exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.0195 | E. coli |
| Compound A | 0.0048 | Bacillus mycoides |
| Compound B | 0.039 | Candida albicans |
Antifungal Activity
In addition to antibacterial properties, the compound has been tested for antifungal activity. The same study indicated that certain derivatives showed promising antifungal effects with MIC values as low as 0.0048 mg/mL against fungal strains like C. albicans .
Table 2: Antifungal Activity of Selected Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Fungal Strain |
|---|---|---|
| This compound | 0.0048 | Candida albicans |
| Compound C | 0.0098 | Fusarium oxysporum |
Neuroactive Properties
Emerging research suggests that pyrrolidine derivatives may also possess neuroactive properties. For example, a related compound demonstrated significant antiseizure activity in various in vivo models, indicating a potential role in treating epilepsy . This suggests that similar derivatives could be explored for their neuropharmacological effects.
Case Studies
A notable case study involved the evaluation of a series of pyrrolidine-based compounds for their biological activities. The study found that compounds structurally similar to this compound exhibited a range of activities from antimicrobial to potential neuroprotective effects .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {(S)-2-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can stereochemical purity be ensured?
- Methodology :
- Stepwise assembly : Start with the pyrrolidine core. Introduce the benzyl-ethyl-amine substituent via reductive amination or nucleophilic substitution, ensuring chiral integrity using (S)-configured intermediates. For the acetic acid moiety, employ coupling reactions (e.g., carbodiimide-mediated) with activated esters .
- Stereochemical control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., proline-derived organocatalysts) during key steps. Monitor enantiomeric excess via chiral HPLC or polarimetry .
Q. How can the physicochemical properties (e.g., solubility, logP) of this compound be experimentally determined?
- Methodology :
- LogP : Measure using shake-flask partitioning between octanol and aqueous buffer (pH 7.4) with UV-Vis quantification .
- Solubility : Perform equilibrium solubility assays in PBS (pH 7.4) or DMSO, followed by LC-MS or NMR quantification .
- pKa : Use potentiometric titration or capillary electrophoresis to determine ionization constants of the pyrrolidine nitrogen and acetic acid group .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR : Assign stereochemistry via - and -NMR, focusing on coupling constants (e.g., vicinal protons in the pyrrolidine ring) and NOESY correlations .
- LC-MS : Confirm molecular weight (e.g., [M+H]) and purity (>95%) using reverse-phase chromatography with UV/ELSD detection .
- Elemental analysis : Validate empirical formula by combustion analysis .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation of dust .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and light. Monitor stability via periodic LC-MS checks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?
- Methodology :
- Docking studies : Use Schrödinger Maestro or AutoDock Vina to model binding poses, focusing on the pyrrolidine-amine moiety’s interaction with conserved residues (e.g., aspartate in GPCRs) .
- MD simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ligand-receptor complex .
- QSAR : Develop models correlating substituent variations (e.g., benzyl vs. alkyl groups) with activity using MOE or RDKit .
Q. What strategies resolve contradictions in bioactivity data (e.g., varying IC50 values across assays)?
- Methodology :
- Assay validation : Compare results from orthogonal assays (e.g., fluorescence polarization vs. SPR) to rule out artifacts .
- Buffer optimization : Test different pH (6.5–7.8) and ionic strength conditions to identify assay-specific interference .
- Metabolite screening : Use LC-HRMS to detect degradation products that may affect activity .
Q. How can the compound’s metabolic stability and cytochrome P450 inhibition potential be evaluated?
- Methodology :
- Microsomal stability : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- CYP inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam) in recombinant enzyme assays to calculate IC50 values .
Q. What experimental designs optimize SAR studies for derivatives of this compound?
- Methodology :
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., benzyl → pyridyl) and test in a high-throughput kinase panel .
- Free-Wilson analysis : Statistically deconstruct activity contributions of substituents using R or Python .
- Crystallography : Co-crystallize lead derivatives with target proteins (e.g., carbonic anhydrase) to guide rational design .
Q. How can in vivo pharmacokinetic parameters (e.g., bioavailability, half-life) be determined?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
